

Understanding FAPI-2 Binding Affinity: A Technical Guide

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Compound of Interest

Compound Name: FAPI-2

Cat. No.: B3349772

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core aspects of Fibroblast Activation Protein Inhibitor (FAPI)-2 binding affinity. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the quantitative metrics, experimental methodologies, and biological pathways associated with **FAPI-2** and its derivatives.

Quantitative Binding Affinity Data

The binding affinity of various FAPI derivatives to Fibroblast Activation Protein (FAP) has been determined using multiple experimental approaches. The following table summarizes the key quantitative data, primarily presented as the half-maximal inhibitory concentration (IC₅₀) and the dissociation constant (K_d). Lower values are indicative of higher binding affinity.

| Compound/Radioligand | Binding Affinity Metric | Value | Cell Line/System | Citation |
|---|-------------------------|------------|---|----------|
| Dimeric FAPI Constructs | | | | |
| [¹⁷⁷ Lu]LuDOTAGA.A.Glu(FAPi) ₂ | Kd | 0.68 nM | PC3 xenograft mouse models | [1] |
| [⁶⁸ Ga]Ga-DOTAGA.Glu(FAPi) ₂ | Kd | 0.77 nM | PC3 xenograft mouse models | [1] |
| DOTAGA.Glu.(FAPi) ₂ | Kd | 0.7–0.9 nM | FAP+ Cancer-Associated Fibroblasts (CAFs) | [2][3] |
| DO3A.Glu.(FAPi) ₂ | Kd | 0.7–0.9 nM | FAP+ Cancer-Associated Fibroblasts (CAFs) | [2] |
| Modified FAPI-02 Derivative | | | | |
| EB-FAPI-B1 | IC50 | 16.5 nM | U87MG cells | |
| FAPI-02 | IC50 | 10.9 nM | U87MG cells | |
| Novel FAPI Derivative | | | | |
| FAPI-JNU | Kd | 90.98 pM | Surface Plasmon Resonance (SPR) | |
| Tetrameric FAPI Construct | | | | |
| DOTA-4P(FAPi) ₄ | IC50 | 15.56 nM | HT-1080-FAP cells | |

| | | | |
|----------------------------|------|----------|-------------------|
| Dimeric FAPI Construct | | | |
| DOTA-2P(FAPI) ₂ | IC50 | 17.04 nM | HT-1080-FAP cells |
| Monomeric FAPI Construct | | | |
| FAPI-46 | IC50 | 11.38 nM | HT-1080-FAP cells |

Experimental Protocols

The determination of FAPI binding affinity relies on precise and reproducible experimental protocols. The following is a detailed methodology for a competitive binding assay, a commonly used method in this field.

Competitive Radioligand Binding Assay Protocol

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a non-radiolabeled FAPI compound by measuring its ability to compete with a radiolabeled FAPI ligand for binding to FAP-expressing cells.

Materials:

- FAP-expressing cells (e.g., HT-1080-FAP, U87MG-FAP)
- Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
- Serum-free cell culture medium
- Radiolabeled FAPI ligand (e.g., ⁶⁸Ga-FAPI-04, ¹⁷⁷Lu-FAPI-Tz)
- Non-radiolabeled FAPI test compound
- Phosphate-Buffered Saline (PBS), ice-cold
- Lysis buffer (e.g., 0.3 M NaOH with 0.2% SDS)

- Multi-well cell culture plates (e.g., 24-well)
- Gamma counter
- Incubator (37°C, 5% CO₂)

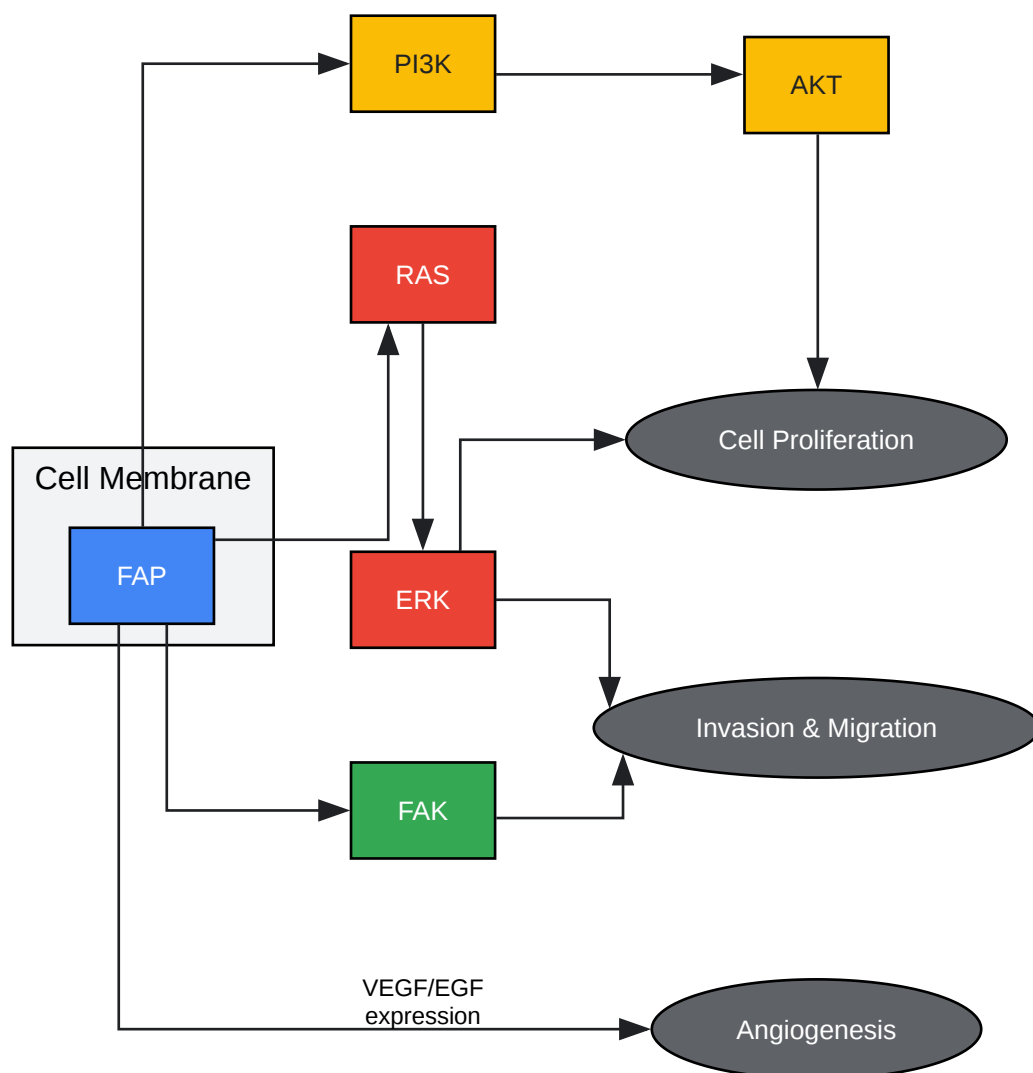
Procedure:

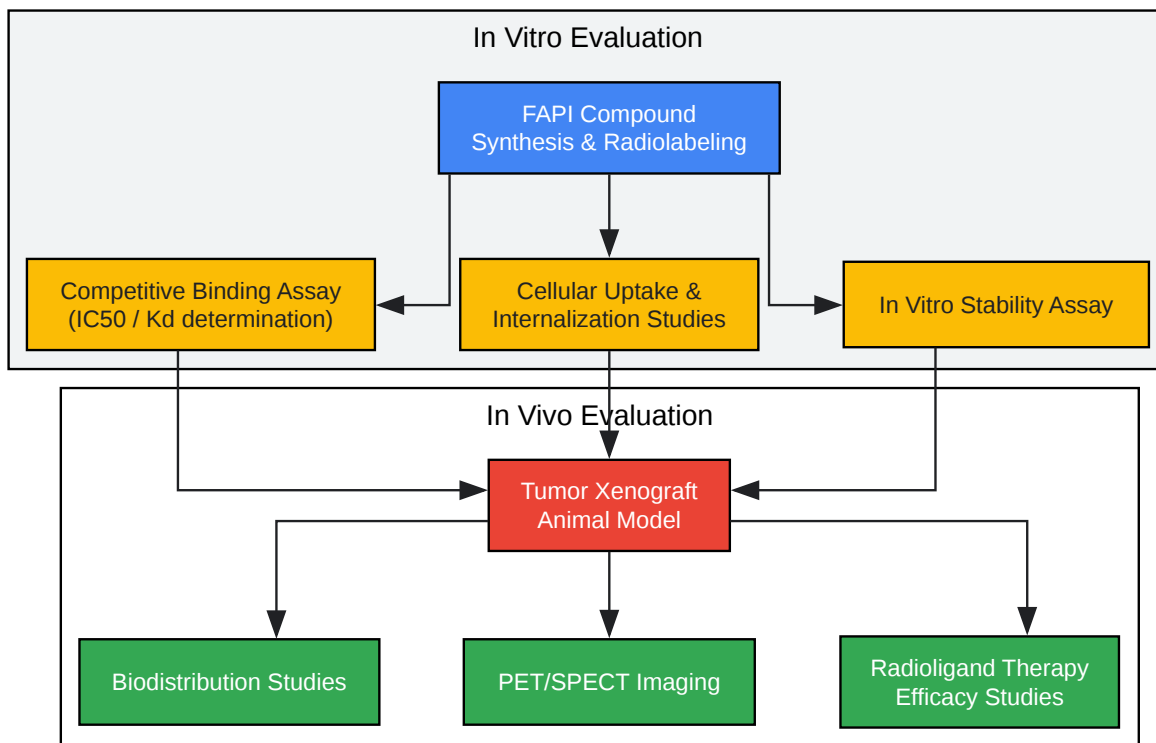
- Cell Seeding: Seed FAP-expressing cells into multi-well plates at a suitable density to achieve approximately 80% confluency on the day of the experiment. Culture the cells in medium containing 10% FBS at 37°C and 5% CO₂.
- Preparation of Reagents:
 - Prepare a series of dilutions of the non-radiolabeled FAPI test compound in serum-free medium, covering a wide concentration range (e.g., from 10⁻⁵ M to 10⁻¹⁰ M).
 - Prepare a solution of the radiolabeled FAPI ligand at a constant, low concentration (e.g., 0.75 nM of ⁶⁸Ga-FAPI-04) in serum-free medium.
- Competition Reaction:
 - On the day of the experiment, aspirate the culture medium from the cells and wash the cells once with serum-free medium.
 - To each well, add the diluted non-radiolabeled FAPI test compound.
 - Immediately add the radiolabeled FAPI ligand to all wells.
 - For total binding control wells, add only the radiolabeled ligand without any competitor.
 - For non-specific binding control wells, add the radiolabeled ligand along with a high concentration of the non-radiolabeled FAPI-04 to saturate the FAP receptors.
- Incubation: Incubate the plates at 37°C for 1 hour to allow the binding to reach equilibrium.
- Washing: After incubation, aspirate the medium from each well and wash the cells twice with ice-cold PBS to remove unbound radioligand.

- Cell Lysis: Add lysis buffer to each well and incubate for a sufficient time to ensure complete cell lysis.
- Radioactivity Measurement: Transfer the lysate from each well to a tube and measure the radioactivity using a gamma counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
 - Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value of the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by FAP and a typical experimental workflow for assessing FAPI compounds.





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References

- 1. New dimeric radiotracers for FAP-positive tumors presented | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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